Sodium bromofluoroacetate

説明

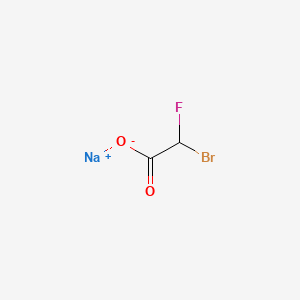

Sodium bromofluoroacetate is a useful research compound. Its molecular formula is C2HBrFNaO2 and its molecular weight is 178.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Analytical Method Development

Sodium bromofluoroacetate has been studied in the development of analytical methods, particularly in the field of capillary zone electrophoresis. Guan, Wu, and Luo (1996) described a sensitive and selective method for determining sodium monofluoroacetate (SMFA), a compound related to this compound. This method is useful due to the compound's highly toxic nature and the challenges presented by its ionic and hydrophilic properties in chromatographic analysis (Guan, Wu, & Luo, 1996).

2. Study of Chemical Reactions

Research on this compound has contributed to the understanding of various chemical reactions. For instance, Epple, Sankar, and Thomas (1997) used in situ X-ray diffraction and X-ray absorption spectroscopy (XRD−EXAFS) to study the solid-state polymerization reaction of sodium bromoacetate, closely related to bromofluoroacetate. This research elucidates the reaction pathway and the formation of crystalline and polymeric products (Epple, Sankar, & Thomas, 1997).

3. Exploration of Material Properties

The study of this compound extends to the exploration of material properties and their applications. For example, the resolution and absolute configuration of bromofluoroacetic acid, a form of this compound, have been determined through crystallization and X-ray crystallography. This research, conducted by Boussac et al. (2002), enhances the understanding of the compound's chiral properties, which is crucial in fields like materials science and stereochemistry (Boussac et al., 2002).

Safety and Hazards

Sodium bromofluoroacetate should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

作用機序

Target of Action

Sodium bromofluoroacetate primarily targets the citric acid cycle (Krebs cycle) , a crucial metabolic pathway in cellular respiration. It specifically inhibits the enzyme aconitase , which is responsible for the isomerization of citrate to isocitrate .

Mode of Action

The compound interacts with aconitase by mimicking its natural substrate, fluoroacetate. Once inside the cell, this compound is converted to fluorocitrate , which binds tightly to aconitase, leading to its inhibition. This inhibition prevents the conversion of citrate to isocitrate, causing an accumulation of citrate and a halt in the citric acid cycle .

Biochemical Pathways

The inhibition of aconitase disrupts the citric acid cycle, leading to a significant reduction in ATP production. This disruption affects several downstream pathways, including:

- Amino Acid Metabolism : Altered levels of intermediates impact amino acid synthesis and degradation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability and the duration of its toxic effects.

Result of Action

At the molecular level, the inhibition of aconitase leads to:

- Cellular toxicity : Leads to cell death, particularly in energy-demanding tissues like the heart and brain .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound:

- Presence of other chemicals : Interactions with other substances can alter its toxicity and effectiveness .

Understanding these factors is crucial for managing its use and mitigating its toxic effects.

: Information synthesized from various sources on the biochemical and pharmacological properties of this compound.

特性

IUPAC Name |

sodium;2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPMEOOLFPNOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382076 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-36-7 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)